This compound can be synthesized from various precursors, including isothiocyanates and amino acids. It is classified as a quinazoline derivative, which is a subclass of heterocycles containing nitrogen atoms in their ring structures. The compound's CAS number is 1036755-95-9, and its molecular formula is with a molecular weight of approximately 204.185 g/mol .
The synthesis of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate can be accomplished through several methods, primarily involving the reaction of isothiocyanates with amino acids or their derivatives. A notable method involves the following steps:
The molecular structure of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate can be represented as follows:
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate participates in various chemical reactions:
These reactions are significant for developing new pharmacologically active compounds .
The mechanism of action of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves its interaction with biological targets:
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings .
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate has various scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and organic synthesis .
Conventional synthesis of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically employs anthranilic acid derivatives as foundational building blocks through sequential cyclocondensation reactions. A well-established three-step pathway initiates with ortho-aminobenzoic acid esters, where nucleophilic attack on trimethyl orthoformate generates 4H-3,1-benzoxazin-4-one intermediates, followed by regioselective ring closure with ammonia or ammonium acetate [7]. Optimization studies reveal that substituting methyl 6-amino-2-methylbenzoate as the starting material significantly enhances regiochemical control during quinazolinone ring formation, directing carboxylate functionality exclusively to the C6 position.
Solid-phase synthesis methodologies offer superior purification advantages and combinatorial potential. As demonstrated in recent work, Wang and colleagues developed a resin-bound approach using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, where nucleophilic aromatic substitution with amines precedes cyclative cleavage to form methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate derivatives [2] [7]. This method enables precise modulation of the N1 position through diversified amine inputs, though aromatic amines (e.g., benzylamine) introduce purification challenges due to adjacent impurity peaks in chromatographic analysis, reducing isolated yields to 72-78% compared to >85% yields with aliphatic amines [7].
Table 1: Cyclocondensation Routes to Methyl 2-Oxo-1,2-Dihydroquinazoline-6-Carboxylate
Starting Material | Cyclizing Agent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Methyl 6-amino-2-methylbenzoate | Trimethyl orthoformate | Reflux, acetic acid, 6h | 78 | 95 |
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid | Primary amines | Solid-phase, DMF, 25°C, 12h | 85 | 87 |
6-Cyanobenzo[d]isoxazol-3-one | Ammonium acetate | Ethanol, 80°C, 8h | 68 | 90 |
Regioselective C4 functionalization presents significant synthetic challenges due to competing N3 alkylation and C2 oxidation pathways. Palladium-catalyzed C-H activation has emerged as a powerful strategy for direct C4 diversification of preformed methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. Employing Pd(OAc)₂ (5 mol%) with p-benzoquinone as an oxidant enables arylation at C4 using arylboronic acids, achieving 70-82% yields while preserving the labile methyl ester moiety [7]. Copper(I) iodide-catalyzed Ullmann-type coupling further extends this versatility, facilitating C4-N bond formation with aryl halides under mild conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 60°C), crucial for generating analogs with enhanced biological activity profiles.
Electron-deficient quinazolinone nuclei exhibit preferential electrophilic substitution at C8 unless electronically deactivated. Catalytic Friedel-Crafts acylation studies demonstrate that SnCl₄ (20 mol%) directs acetyl groups exclusively to C5 when using acetyl chloride, overcoming inherent C8 preference through Lewis acid-mediated substrate activation. Computational analyses reveal that coordination at the lactam carbonyl increases C5 nucleophilicity by 3.2 kcal/mol compared to uncatalyzed reactions, rationalizing the observed regiochemical inversion [8].
Solvent-free methodologies substantially improve atom economy and reduce purification burdens in quinazolinone synthesis. Mechanical grinding of anthranilate esters with urea and ammonium acetate (1:1.2:0.5 molar ratio) in a ball mill at 35 Hz for 20 minutes delivers methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in 89% isolated yield with >98% purity by HPLC [7]. This approach eliminates solvent waste while enhancing reaction efficiency through continuous reactant reorganization at the molecular interface.
Microwave irradiation dramatically accelerates key cyclization steps, reducing conventional reflux times from 8-12 hours to 15-30 minutes. Optimized conditions (160°C, 150 W, DMF, sealed vessel) promote rapid 6-exo-dig cyclization of o-(prop-2-yn-1-yloxy)anthranilates, affording tricyclic fused derivatives in 76% yield when targeting complex analogs [8]. Temperature profiling reveals that exceeding 170°C promotes decarboxylation, while suboptimal heat transfer in polar solvents like DMSO diminishes yields by 15-20%.
Table 2: Energy-Efficient Synthetic Protocols Comparison
Method | Conditions | Reaction Time | Yield (%) | Energy Consumption (kW/mol) |
---|---|---|---|---|
Conventional reflux | Ethanol, 80°C, stirring | 8h | 78 | 12.8 |
Solvent-free grinding | Ball mill, 35 Hz, room temperature | 20 min | 89 | 0.35 |
Microwave irradiation | DMF, 160°C, 150 W, sealed vessel | 25 min | 92 | 6.2 |
The methyl ester moiety in methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate serves as a versatile handle for extensive derivatization. Controlled hydrolysis using lithium hydroxide (1.2 eq.) in tetrahydrofuran–water (4:1) at 0°C selectively generates the carboxylic acid precursor without lactam ring degradation, achieving 95% conversion within 30 minutes [3]. Subsequent amide coupling with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and hydroxybenzotriazole facilitates combinatorial access to carboxamide libraries. Primary alkylamines afford 82-90% yields, whereas sterically hindered secondary amines require elevated temperatures (50°C) to reach 60-65% conversion [4].
Transition-metal-catalyzed cross-coupling enables direct functionalization of the quinazolinone core. Suzuki-Miyaura arylation using Pd(dppf)Cl₂ (3 mol%) and potassium carbonate in dimethylformamide–water (5:1) installs aryl groups at C4 with 70-85% efficiency, while Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, triethylamine) introduce alkynyl substituents (65-78% yields) [7]. These methodologies collectively enable systematic exploration of structure-activity relationships critical for pharmaceutical development.
Table 3: Post-Synthetic Modification Pathways and Outcomes
Reaction Type | Reagents/Conditions | Target Position | Representative Product | Yield (%) |
---|---|---|---|---|
Ester hydrolysis | LiOH, THF/H₂O (4:1), 0°C, 30 min | C6 carboxylate | 2-Oxo-1,2-dihydroquinazoline-6-carboxylic acid | 95 |
Amide coupling | EDC·HCl, HOBt, DMF, R-NH₂, 25°C, 12h | C6 amide | N-Hexyl-2-oxo-1,2-dihydroquinazoline-6-carboxamide | 88 |
Suzuki coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C | C4 position | 4-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinazoline-6-carboxylate | 82 |
Alkynylation | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | C4 position | 4-(Phenylethynyl)-2-oxo-1,2-dihydroquinazoline-6-carboxylate | 75 |
The strategic integration of these synthetic methodologies enables efficient access to structurally diverse quinazolinone libraries for biological screening, significantly advancing medicinal chemistry programs targeting kinase inhibition and anticancer therapeutics.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2